6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid
Overview
Description
6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid is a derivative of quinazoline1. Quinazoline and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities1. They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization1.
Synthesis Analysis
Quinazoline derivatives are synthesized by various methods. For instance, 2-chloromethyl-4-methyl-quinazoline derivatives were synthesized by the reaction of 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous condition in the presence of chloro acetonitrile1.Molecular Structure Analysis
The molecular formula of 6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid is C15H11ClN2O22. Unfortunately, the specific molecular structure of this compound is not readily available in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving 6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid are not detailed in the search results. However, quinazoline derivatives are known to participate in a variety of chemical reactions due to their versatile structure1.Physical And Chemical Properties Analysis
The molecular weight of 6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid is 286.71 g/mol2. Further physical and chemical properties are not specified in the search results.
Scientific Research Applications
-
Regioselective Synthesis of New Pyrimidine Derivatives
- Application : This research focuses on the regioselective synthesis of new pyrimidine derivatives using organolithium reagents .
- Method : The method involves a nucleophilic attack on pyrimidines using N-methylpiperazine, favoring the formation of C-4 substituted products .
- Results : The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively. The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
-
Biological Potential of Indole Derivatives
- Application : This review discusses the biological potential of indole derivatives, which have various biological activities .
- Method : The method involves synthesizing a variety of indole derivatives and screening them for different pharmacological activities .
- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety And Hazards
Future Directions
Quinazoline and its derivatives continue to attract the interest of medicinal chemists due to their diverse biological activities1. Future research will likely continue to explore the synthesis, biological activity, and potential therapeutic applications of these compounds.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
6-chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-14(17-12)15(19)20/h1-8,13H,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECBNIFGTIYTMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)NC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569907 | |
Record name | 6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid | |
CAS RN |
88190-77-6 | |
Record name | 6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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